molecular formula C21H23NO2 B4892962 4-biphenylyl(1-propionyl-3-piperidinyl)methanone

4-biphenylyl(1-propionyl-3-piperidinyl)methanone

Cat. No. B4892962
M. Wt: 321.4 g/mol
InChI Key: SQWLVPQNCVTYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-biphenylyl(1-propionyl-3-piperidinyl)methanone, also known as PBP, is a synthetic compound that belongs to the class of designer drugs known as synthetic cathinones. It is a potent psychoactive substance that has gained popularity among recreational drug users due to its stimulant and euphoric effects. However,

Mechanism of Action

The exact mechanism of action of 4-biphenylyl(1-propionyl-3-piperidinyl)methanone is not fully understood. However, it is believed to act as a substrate for the dopamine transporter, leading to the release of dopamine from presynaptic neurons. 4-biphenylyl(1-propionyl-3-piperidinyl)methanone has also been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, leading to an increase in their extracellular concentrations. The combined effects of increased release and decreased reuptake of these neurotransmitters are believed to underlie the stimulant and euphoric effects of 4-biphenylyl(1-propionyl-3-piperidinyl)methanone.
Biochemical and Physiological Effects:
4-biphenylyl(1-propionyl-3-piperidinyl)methanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature in animal models. 4-biphenylyl(1-propionyl-3-piperidinyl)methanone has also been shown to induce oxidative stress and promote neuroinflammation in the brain. These effects are believed to contribute to the neurotoxicity of 4-biphenylyl(1-propionyl-3-piperidinyl)methanone.

Advantages and Limitations for Lab Experiments

The advantages of using 4-biphenylyl(1-propionyl-3-piperidinyl)methanone in lab experiments include its potency and selectivity for the dopamine transporter. 4-biphenylyl(1-propionyl-3-piperidinyl)methanone is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of 4-biphenylyl(1-propionyl-3-piperidinyl)methanone include its potential for neurotoxicity and its lack of specificity for the dopamine transporter. 4-biphenylyl(1-propionyl-3-piperidinyl)methanone has also been shown to have a short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 4-biphenylyl(1-propionyl-3-piperidinyl)methanone. One area of interest is the development of analogs with improved selectivity and reduced neurotoxicity. Another area of interest is the investigation of the long-term effects of 4-biphenylyl(1-propionyl-3-piperidinyl)methanone on the brain and behavior. Finally, the potential therapeutic applications of 4-biphenylyl(1-propionyl-3-piperidinyl)methanone and related compounds in the treatment of neurological and psychiatric disorders should be explored.

Synthesis Methods

The synthesis of 4-biphenylyl(1-propionyl-3-piperidinyl)methanone involves the reaction of piperidine with 4-bromobenzophenone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then acylated with propionyl chloride to yield 4-biphenylyl(1-propionyl-3-piperidinyl)methanone. The purity of the final product can be enhanced through recrystallization.

Scientific Research Applications

4-biphenylyl(1-propionyl-3-piperidinyl)methanone has gained significant attention in the scientific community due to its potential as a research tool. It has been used in studies to investigate the effects of synthetic cathinones on the central nervous system. 4-biphenylyl(1-propionyl-3-piperidinyl)methanone has been shown to induce hyperactivity, increase locomotor activity, and promote reward-related behavior in animal models. These effects are believed to be mediated by the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.

properties

IUPAC Name

1-[3-(4-phenylbenzoyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-2-20(23)22-14-6-9-19(15-22)21(24)18-12-10-17(11-13-18)16-7-4-3-5-8-16/h3-5,7-8,10-13,19H,2,6,9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWLVPQNCVTYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197660
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Biphenyl-4-yl(1-propionylpiperidin-3-yl)methanone

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